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Compound of Interest

Compound Name:
4-(4-

Formylphenoxy)benzaldehyde

Cat. No.: B1280466 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 4,4'-

diformyldiphenyl ether, also known as 4,4'-oxybisbenzaldehyde. This document is intended for

researchers, scientists, and professionals in drug development who require detailed analytical

information for this compound. The guide presents quantitative spectral data in structured

tables, details the experimental protocols for data acquisition, and includes a visual

representation of the analytical workflow.

Summary of Spectral Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and

Mass Spectrometry analyses of 4,4'-diformyldiphenyl ether.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

9.95 s - 2H
Aldehydic

Protons (-CHO)

7.92 d 8.8 4H
Aromatic Protons

(ortho to -CHO)

7.18 d 8.8 4H

Aromatic Protons

(ortho to ether

linkage)

s = singlet, d = doublet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Assignment

191.2 Aldehydic Carbon (-CHO)

162.3
Aromatic Carbon (para to -CHO, attached to

ether)

134.8 Aromatic Carbon (ortho to -CHO)

132.1 Aromatic Carbon (ipso, attached to -CHO)

119.5 Aromatic Carbon (ortho to ether linkage)

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

2854 Medium C-H stretch (aldehydic)

2745 Medium C-H stretch (aldehydic)

1701 Strong C=O stretch (aldehydic)

1595 Strong C=C stretch (aromatic)

1240 Strong C-O-C stretch (asymmetric)

1161 Strong C-O-C stretch (symmetric)

841 Strong
C-H bend (para-substituted

aromatic)

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

226.06 100 [M]⁺ (Molecular Ion)

225.05 60 [M-H]⁺

197.06 25 [M-CHO]⁺

121.03 45 [C₇H₅O]⁺

93.03 30 [C₆H₅O]⁺

Experimental Protocols
The following sections detail the methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The solvent used was

deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative

to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the data was processed with a

line broadening of 0.5 Hz. For ¹³C NMR, a proton-decoupled pulse sequence was used.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum was recorded using a spectrometer equipped with a universal attenuated

total reflectance (UATR) accessory. The sample was analyzed as a solid, and the spectrum

was collected in the range of 4000-650 cm⁻¹. The data was baseline corrected and presented

in terms of transmittance.

Mass Spectrometry (MS)
Mass spectral data was obtained using an electron ionization (EI) source. The sample was

introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass-to-

charge ratio (m/z) of the resulting fragments was analyzed using a quadrupole mass analyzer.

Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the spectral analysis of 4,4'-

diformyldiphenyl ether.
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Caption: Logical workflow for the spectral analysis of 4,4'-diformyldiphenyl ether.

To cite this document: BenchChem. [Spectral Data of 4,4'-Diformyldiphenyl Ether: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280466#spectral-data-of-4-4-diformyldiphenyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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